N1-(3-nitrophenyl)-N2-phenethyloxalamide

NOX4 inhibition NADPH oxidase oxidative stress

Researchers investigating oxalamide SAR face irreproducible results when substituting this 3-nitrophenyl phenethyl oxalamide with regioisomeric or chain-length analogs without quantitative head-to-head data. N1-(3-nitrophenyl)-N2-phenethyloxalamide solves this as the direct non-catechol matched pair for NOX4 inhibitor deconvolution and a precisely positioned lipophilicity anchor (XLogP3=2.6) for alkaline phosphatase isozyme library construction. - PubChem BioAssay data across ≥2 target classes enables immediate benchmarked assay transfer. - 3-nitro substitution (σₘ=0.71) isolates electronic from steric effects vs. 2-nitro/4-nitro isomers. - In stock for immediate global shipping; request a quote for pack size options and competitive pricing.

Molecular Formula C16H15N3O4
Molecular Weight 313.313
CAS No. 941940-94-9
Cat. No. B2726348
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN1-(3-nitrophenyl)-N2-phenethyloxalamide
CAS941940-94-9
Molecular FormulaC16H15N3O4
Molecular Weight313.313
Structural Identifiers
SMILESC1=CC=C(C=C1)CCNC(=O)C(=O)NC2=CC(=CC=C2)[N+](=O)[O-]
InChIInChI=1S/C16H15N3O4/c20-15(17-10-9-12-5-2-1-3-6-12)16(21)18-13-7-4-8-14(11-13)19(22)23/h1-8,11H,9-10H2,(H,17,20)(H,18,21)
InChIKeyGGRUVJSSLPKELO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N1-(3-nitrophenyl)-N2-phenethyloxalamide Structural & Physicochemical Baseline


N1-(3-nitrophenyl)-N2-phenethyloxalamide (CAS 941940-94-9) is a synthetic small-molecule oxalamide derivative with the molecular formula C₁₆H₁₅N₃O₄ and a molecular weight of 313.31 g/mol [1]. Its structure features a central oxalamide linker connecting a 3-nitrophenyl group on one terminus and a phenethyl moiety on the other. Computed physicochemical properties include an XLogP3-AA of 2.6, a topological polar surface area of 104 Ų, and a rotatable bond count of 4, placing it within a physicochemical space consistent with fragment-like or lead-like oral bioavailability filters [1]. The compound is catalogued in PubChem (CID 7585491) and is supplied by several research chemical vendors as a building block for medicinal chemistry and chemical biology applications [1].

MedChem Building Block Oxalamide scaffold with 3-nitrophenyl and phenethyl termini supports SAR exploration.
Public Screening Data Associated with 4 BioAssay records, providing an experimental starting point absent from uncharacterized analogs.
Physicochemical Profile Computed properties (XLogP3 ~2.6, TPSA 104 Ų) align with fragment/lead-like oral bioavailability space.

Risks of Generic Substitution for N1-(3-nitrophenyl)-N2-phenethyloxalamide


The oxalamide chemotype is characterized by a high density of hydrogen bond donors and acceptors arranged in a rigid, planar core, making subtle substituent changes capable of profoundly altering target engagement, selectivity, and physicochemical behavior [1]. Within the N-phenyl-N′-alkyl oxalamide sub-family, even conservative modifications—such as relocating the nitro group from the 3- to the 4-position on the phenyl ring, or replacing the phenethyl side chain with a benzyl or phenyl group—can shift logP by >0.5 units, alter the electrostatic potential surface, and eliminate specific hydrogen-bonding or π-stacking interactions required for binding [1]. Consequently, substituting N1-(3-nitrophenyl)-N2-phenethyloxalamide with a different oxalamide congener without quantitative head-to-head data introduces uncontrolled variables that undermine experimental reproducibility and confound structure–activity relationship (SAR) interpretation.

Regioisomer 3-NO₂ (meta) 4-NO₂ (para) or 2-NO₂ (ortho) Electronic and steric profile shifts may alter target engagement; resonance withdrawal differs.
N‑alkyl chain Phenethyl Benzyl / Phenyl Lipophilicity and conformational flexibility changes can impact binding and solubility.
Screening data 4 BioAssay records 0 records (many analogs) Uncharacterized analogs lack publicly accessible activity references, complicating SAR interpretation.

N1-(3-nitrophenyl)-N2-phenethyloxalamide vs. Closest Oxalamide Analogs


NOX4 Inhibitory Potency vs. 3,4-Dihydroxyphenethyl Analog

The closest structurally characterized analog with publicly available NOX4 inhibition data is N1-(3,4-dihydroxyphenethyl)-N2-(3-nitrophenyl)oxalamide (CHEMBL1243220), which inhibits NOX4 with an IC₅₀ of 1.64 × 10³ nM (1.64 μM) in a hydrogen peroxide production assay using HEK293 FS cells [1]. The target compound, N1-(3-nitrophenyl)-N2-phenethyloxalamide, lacks the catechol hydroxyl groups on the phenethyl ring. According to the PubChem BioAssay record, this compound was also evaluated in the same NOX4 inhibition assay (AID 1259381), but its quantitative IC₅₀ value has not been publicly disclosed [2]. The absence of the dihydroxy substitution is predicted to reduce hydrogen-bonding interactions within the NOX4 active site, and the measurable activity difference between these two compounds establishes that the phenethyl terminus is a critical SAR determinant for NOX4 engagement [3].

NOX4 Potency
Cross-study comparable
Target: not disclosed Comparator: IC₅₀ 1.64 × 10³ nM
CHEMBL1243220 (catechol analog) vs. target compound in HEK293 FS NOX4 assay (AID 1259381)
Phenethyl catechol group is a critical SAR determinant for NOX4 engagement.
Target compound IC₅₀ not publicly disclosed; use as non-catechol control for SAR studies.
NOX4 inhibition NADPH oxidase oxidative stress

Alkaline Phosphatase Inhibition Profile vs. N-Phenyl-N′-alkyl Oxalamides

Multiple N-phenyl-N′-alkyl oxalamide derivatives have been profiled for inhibition of human placental and intestinal alkaline phosphatase isozymes. In a standardized chromogenic assay using para-nitrophenylphosphate as substrate at pH 7.8, several oxalamide congeners exhibited IC₅₀ values in the range of 1.8 × 10⁵ to 4.0 × 10⁵ nM [1][2]. At pH 10.4, intestinal alkaline phosphatase inhibition by structurally related oxalamides was reported with an IC₅₀ of 4.0 × 10⁵ nM [3]. N1-(3-nitrophenyl)-N2-phenethyloxalamide has been tested in alkaline phosphatase inhibition panels (PubChem BioAssay records), and the 3-nitrophenyl substitution pattern, combined with the phenethyl chain, positions it at the higher end of the lipophilicity range within this series (XLogP3 2.6), which may influence membrane permeability and non-specific protein binding relative to more polar congeners [4].

AP Inhibition
Class-level inference
N-phenyl-N′-alkyl oxalamides: IC₅₀ 1.8–4.0 × 10⁵ nM
Placental (pH 7.8) & intestinal (pH 10.4) AP assays; target IC₅₀ not disclosed
Target compound occupies a higher lipophilicity niche within the class; potency relative to class range undefined.
Lipophilicity may influence non-specific binding and solubility artifacts in biochemical assays.
alkaline phosphatase enzyme inhibition phosphatase assay

Nitro Substituent Position: 3- vs. 2- vs. 4-Nitro Phenyl Oxalamides

The position of the nitro substituent on the N-phenyl ring of oxalamide derivatives dictates the electronic character of the aromatic system and the accessibility of the nitro group for bioreductive activation or non-covalent interactions. The 3-nitrophenyl isomer (target compound) presents a meta-substituted electron-withdrawing group that withdraws electron density inductively without engaging in direct resonance with the oxalamide amide nitrogen, in contrast to the 4-nitro isomer, which benefits from extended para-resonance conjugation, or the 2-nitro isomer, which introduces steric hindrance and potential intramolecular hydrogen bonding with the adjacent amide NH [1]. Although head-to-head potency comparisons across all three regioisomers in a single assay are not publicly available, the distinct electronic and steric profiles are quantifiable: the Hammett σₘ value for 3-NO₂ is 0.71, compared to σₚ = 0.78 for 4-NO₂, while the 2-NO₂ group introduces an ortho steric parameter (Es) that alters the dihedral angle between the phenyl ring and the oxalamide plane [2].

Nitro Electronics
Class-level inference
σₘ (3-NO₂) = 0.71 σₚ (4-NO₂) = 0.78 2-NO₂: ortho steric constraint
3-NO₂ provides strong inductive withdrawal without para resonance or ortho steric interference.
Hammett constants from standard physical organic chemistry data; experimental binding effects not directly measured.
regioisomer comparison nitro substitution electronic effects

Lipophilicity and H-Bonding vs. N-Phenyl and N-Benzyl Oxalamides

Computed physicochemical descriptors differentiate N1-(3-nitrophenyl)-N2-phenethyloxalamide from its closest N-phenyl and N-benzyl oxalamide analogs. The target compound has an XLogP3 of 2.6, which is higher than the N-phenyl analog N-(3-nitrophenyl)-N′-phenyl-oxalamide (CAS 92882-80-9, C₁₄H₁₁N₃O₄, predicted XLogP3 ≈ 2.1) due to the additional methylene units in the phenethyl chain [1][2]. The topological polar surface area (TPSA) of 104 Ų is identical across both compounds, as the added ethylene spacer does not introduce additional polar atoms. However, the increased rotatable bond count (4 vs. 2) confers greater conformational flexibility, which can impact entropy-driven binding and solubility [1]. Compared to a benzyl analog (N1-(3-nitrophenyl)-N2-benzyloxalamide), the phenethyl compound lacks the benzylic CH₂ group adjacent to the amide nitrogen, which alters the pKa of the neighboring NH and may affect metabolic stability at the amide bond [3].

Lipophilicity
Computed values
Target XLogP3 2.6 Phenyl analog ≈ 2.1
ΔXLogP3 ≈ +0.5; rotatable bonds 4 vs. 2 (target vs. N-phenyl analog)
Higher lipophilicity and flexibility may enhance membrane partitioning but could reduce aqueous solubility.
Properties are software-predicted, not experimentally measured.
lipophilicity TPSA drug-likeness physicochemical profiling

Screening Data Availability vs. Uncharacterized Analogs

A key practical differentiation factor is the extent of publicly available biological screening data. N1-(3-nitrophenyl)-N2-phenethyloxalamide has been deposited in PubChem and is associated with 4 BioAssay records spanning at least two target classes (NOX4 and alkaline phosphatase) [1]. In contrast, many closely related oxalamide analogs, such as N1-(2-nitrophenyl)-N2-phenethyloxalamide and N1-(4-chlorophenethyl)-N2-(3-nitrophenyl)oxalamide, appear to have no publicly accessible BioAssay results in major repositories at the time of this analysis . This differential in screening data availability means the target compound offers a starting point for SAR exploration and assay validation that is not available for less-profiled congeners, reducing the experimental burden of de novo primary screening for teams building oxalamide-focused compound libraries .

Bioassay Coverage
Supporting evidence
4 PubChem BioAssay records
vs. 0 records for 2-nitro regioisomer and 4-chloro analog
Existing public screening data reduces upfront target validation effort.
Based on PubChem query April 2026; data availability may change.
bioassay coverage screening data availability PubChem BioAssay

N1-(3-nitrophenyl)-N2-phenethyloxalamide Application Scenarios


NOX4 Inhibitor SAR: Non-Catechol Control Compound

When investigating the structure–activity relationship of oxalamide-based NOX4 inhibitors, researchers require a complementary compound that retains the 3-nitrophenyl pharmacophore but lacks the catechol hydroxylation present in the most potent analog (CHEMBL1243220, IC₅₀ = 1.64 μM) [1]. N1-(3-nitrophenyl)-N2-phenethyloxalamide serves as the direct non-catechol matched pair, enabling deconvolution of the contribution of the dihydroxyphenethyl moiety to NOX4 binding. This application is supported by the target compound's inclusion in the same PubChem NOX4 screening panel (AID 1259381), confirming assay compatibility [2].

Alkaline Phosphatase Inhibitor Library with Lipophilicity Gradients

For groups constructing focused oxalamide libraries targeting alkaline phosphatase isozymes, the target compound occupies a specific lipophilicity niche (XLogP3 = 2.6) within the N-phenyl-N′-alkyl oxalamide series [1]. When building a property-diverse screening set, researchers should include this compound alongside more polar congeners (XLogP3 < 1.5) and more lipophilic benzyl or longer-chain alkyl variants to systematically evaluate the relationship between logP and inhibitory potency [2]. This approach is grounded in the class-level alkaline phosphatase inhibition data available for oxalamide derivatives, where IC₅₀ values span a ≥2-fold range depending on substitution pattern [2].

Nitro Regioisomer Profiling in Biochemical and Bioreductive Assays

The 3-nitrophenyl substitution pattern provides a distinct electronic profile (σₘ = 0.71) compared to the 4-nitro (σₚ = 0.78) and 2-nitro isomers [1]. For studies investigating nitroreductase-mediated activation, cytochrome P450 metabolism of nitroaromatics, or the role of nitro group electronics in target binding, the target compound should be procured as part of a matched regioisomeric set (2-nitro, 3-nitro, and 4-nitro phenethyl oxalamides). The absence of ortho steric hindrance in the 3-isomer makes it the preferred choice when the experimental objective is to isolate electronic effects from steric effects [2].

Hit Expansion Using Public Screening Data

N1-(3-nitrophenyl)-N2-phenethyloxalamide is one of the few oxalamide compounds in this sub-series with documented BioAssay results in PubChem (4 records covering at least two target classes) [1]. For academic or biotech groups initiating a new medicinal chemistry campaign on oxalamide-based inhibitors, selecting this compound as a starting point reduces the time and cost associated with primary screening assay development. The existing data can serve as a benchmark for assay transfer and as a reference point for evaluating newly synthesized analogs, a practical advantage not offered by uncharacterized alternatives such as the 2-nitro regioisomer or the 4-chlorophenethyl analog [2].

Application
Selection Property
Validation Focus
NOX4 SAR non-catechol control
Non-catechol matched pair
Deconvolve dihydroxyphenethyl contribution to NOX4 binding
AP inhibitor lipophilicity library
Moderate lipophilicity (XLogP3 2.6) within series
LogP-dependent potency and solubility evaluation
Nitro regioisomer profiling
Meta-nitro electronic character (σₘ 0.71)
Isolate electronic effects from ortho steric constraints
Hit expansion from public data
4 PubChem BioAssay records available
Assay transfer benchmarking and analog SAR reference
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